delta-N-Methylarginine

Nitric oxide synthase inhibition Enzyme kinetics Methylarginine pharmacology

delta-N-Methylarginine (δ-N-methylarginine; also referred to as N⁵-methyl-L-arginine, N(δ)-methyl-L-arginine, or L-NMA) is a non-proteinogenic L-α-amino acid belonging to the methylarginine class, formally L-arginine substituted by a methyl group at the N⁵ (δ-guanidino) position. It shares the molecular formula C₇H₁₆N₄O₂ (MW 188.23) with its structural isomer Nᴳ-monomethyl-L-arginine (L-NMMA), but the distinct methylation site confers fundamentally different biochemical behaviour.

Molecular Formula C7H16N4O2
Molecular Weight 188.23 g/mol
CAS No. 77044-73-6
Cat. No. B1215300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-N-Methylarginine
CAS77044-73-6
Synonymsdelta-N-methylarginine
Molecular FormulaC7H16N4O2
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN(CCCC(C(=O)O)N)C(=N)N
InChIInChI=1S/C7H16N4O2/c1-11(7(9)10)4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H3,9,10)(H,12,13)/t5-/m0/s1
InChIKeyXKCWNEVAXQCMGP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Delta-N-Methylarginine (CAS 77044-73-6): Chemical Identity, Class, and Procurement Context


delta-N-Methylarginine (δ-N-methylarginine; also referred to as N⁵-methyl-L-arginine, N(δ)-methyl-L-arginine, or L-NMA) is a non-proteinogenic L-α-amino acid belonging to the methylarginine class, formally L-arginine substituted by a methyl group at the N⁵ (δ-guanidino) position [1]. It shares the molecular formula C₇H₁₆N₄O₂ (MW 188.23) with its structural isomer Nᴳ-monomethyl-L-arginine (L-NMMA), but the distinct methylation site confers fundamentally different biochemical behaviour [2]. Originally discovered as a post-translational modification of arginine residues in yeast proteins [3], δ-N-methylarginine has since been detected in human plasma [4] and is investigated primarily as a research tool for nitric oxide synthase (NOS) and arginase pathway interrogation.

1
NOS/arginase pathway crosstalk probe with dual-enzyme engagement context
2
Isomer-specific analytical reference standard for methylarginine profiling in research matrices
3
PTM research standard for δ-N-methylation studies distinct from ω-methylarginines

Why Generic NOS Inhibitor Substitution Fails for Delta-N-Methylarginine Procurement


The methylarginine family contains structurally similar but functionally non-interchangeable members. The most common NOS inhibitor, L-NMMA (Nᴳ-monomethyl-L-arginine), is a potent competitive and mechanism-based inactivator of all three NOS isoforms with Ki values in the sub-micromolar range [1]. In contrast, δ-N-methylarginine is a positional isomer where methylation occurs at the δ-nitrogen rather than the ω-nitrogen—a shift that eliminates the δ-N hydrogen bond required for efficient NOS binding and catalysis, rendering it a weak, reversible inhibitor with a Ki approximately 3–4 orders of magnitude higher (1.4 mM) [2]. Furthermore, δ-N-methylarginine is uniquely metabolised by NOS to Nω-hydroxy-Nδ-methyl-L-arginine (NHAM), a potent arginase inhibitor (Ki = 17.1 μM), a property entirely absent in L-NMMA [3]. Substituting one for the other without recognising these distinctions would invalidate experimental conclusions in any study probing the NO–arginase axis.

δ-N-Methylarginine
Weak reversible NOS inhibitor; generates NHAM arginase inhibitor; DDAH-resistant
L-NMMA / ADMA
Potent NOS inhibitors; no arginase prodrug pathway; DDAH substrates with rapid clearance
Isomeric purity required
Co-elution with L-NMMA in standard methods; isomer-specific LC-MS³ needed
Non-validated synthesis
L-NMMA cross-contamination may produce artefactual NOS inhibition in assays
δ-N-methylation PTM
Unique yeast and potential mammalian PTM probe; distinct biosynthetic origin
ω-methylarginine standards
Cannot resolve δ-N-methyl epitopes; antibody cross-reactivity risk if misapplied

Delta-N-Methylarginine (CAS 77044-73-6): Quantified Differentiation Evidence vs. Closest Analogs


δ-N-Methylarginine vs L-NMMA: 650-Fold Weaker NOS Inhibitory Potency (Ki = 1.4 mM vs. Ki = 0.18–6 μM)

δ-N-Methylarginine (δMA) functions as a partial alternate substrate and a weak, reversible inhibitor of inducible NOS with a Ki of 1.4 mM, representing a >650-fold loss of inhibitory potency compared to L-NMMA, which exhibits Ki values of 0.18 μM (nNOS), 0.4 μM (eNOS), and 6 μM (iNOS) [1]. The profound potency gap arises because methylation at the Nδ position abolishes the critical δ-N hydrogen bond to the active-site glutamate, preventing efficient substrate binding and coupled catalysis [2]. Consequently, δMA is hydroxylated by NOS to NHAM but the reaction stalls at this intermediate; no further conversion to citrulline and NO occurs [2]. This defines δ-N-methylarginine as a 'partial substrate'—a mechanistic category distinct from the mechanism-based inactivation exhibited by L-NMMA (kinact = 0.042–0.07 min⁻¹, KI = 2.6–2.7 μM) [3].

NOS potency gap
Head-to-head
Ki ≈1.4 mM vs L-NMMA Ki 0.18–6 µM
Supports NOS active-site hydrogen bonding probe context
Recombinant iNOS; partial substrate mechanism
Nitric oxide synthase inhibition Enzyme kinetics Methylarginine pharmacology

Exclusive Prodrug-to-Arginase-Inhibitor Pathway: δ-N-Methylarginine Generates NHAM (Ki = 17.1 μM), a Property Absent in L-NMMA and ADMA

δ-N-Methylarginine (MA) is hydroxylated by all three human NOS isoforms to Nω-hydroxy-Nδ-methyl-L-arginine (NHAM). Critically, the reaction stops at this intermediate; NHAM is not further converted to citrulline and NO [1]. This hydroxylated intermediate, NHAM, was subsequently identified as a potent inhibitor of bovine liver arginase with a Ki of 17.1 ± 2.2 μM [1]. In contrast, L-NMMA is fully processed by NOS to citrulline and NO (with concomitant mechanism-based inactivation), and its Nω-hydroxy intermediate is not a potent arginase inhibitor. ADMA is a competitive NOS inhibitor with no significant arginase-modulatory activity. Thus, δ-N-methylarginine uniquely functions as a NOS-dependent prodrug that unmasks arginase inhibition [2]. The dual-enzyme engagement (NOS hydroxylation → arginase inhibition) is structurally inaccessible to any Nω-methylated arginine analog, including L-NMMA, ADMA, SDMA, and L-NAME.

Arginase inhibitor generation
Head-to-head
NHAM metabolite Ki 17.1 µM; no arginase inhibition from L-NMMA
Defines unique NOS-dependent prodrug pathway
Bovine liver arginase; Dixon plot analysis
Arginase inhibition Prodrug metabolism NO-arginase pathway crosstalk

DDAH Metabolic Stability: δ-N-Methylarginine Is Not a Substrate for Dimethylarginine Dimethylaminohydrolase, Unlike L-NMMA and ADMA

Endogenous methylarginines L-NMMA and ADMA are actively hydrolysed by dimethylarginine dimethylaminohydrolase-1 (DDAH-1) to citrulline and methylamine/dimethylamine, providing a rapid metabolic clearance route [1]. The Kotthaus et al. (2008) study investigated δ-N-methylarginine as a potential DDAH substrate and found that the Nδ-methyl substitution renders it resistant to DDAH-mediated hydrolysis [2]. While quantitative kinetic parameters (kcat, Kₘ) for DDAH with δ-N-methylarginine were not published, the study concluded that δ-N-methylated arginine derivatives are not metabolised by DDAH. A separate screening entry in BindingDB reports IC₅₀ > 5,000 μM for δ-N-methylarginine against human recombinant DDAH-1, confirming negligible binding [3]. For comparison, L-NMMA is a known DDAH substrate with reported Kₘ values in the low micromolar range. This metabolic stability may be advantageous in experimental settings where sustained compound levels are desired.

DDAH resistance
Cross-study comparable
IC₅₀ >5 mM vs L-NMMA substrate Kₘ low µM
DDAH metabolic stability context; may support sustained levels in experiments
Human recombinant DDAH-1; BindingDB data
DDAH metabolism Methylarginine clearance Pharmacokinetic differentiation

Structural Isomer Discrimination: δ-MMA Can Be Chromatographically Resolved from L-NMMA, Enabling Isomer-Specific Quantification in Human Plasma

δ-N-Methylarginine (δ-MMA) is a structural isomer of Nᴳ-monomethyl-L-arginine (L-NMMA); the two compounds share identical molecular formula (C₇H₁₆N₄O₂) and mass (188.23 g/mol) but differ in methylation position (δ-N vs ω-N). This isomerism has historically led to co-elution and misidentification in standard amino acid analysis [1]. A validated LC-MS³ method has since been developed that achieves baseline chromatographic separation of δ-MMA from L-NMMA in human plasma, with a limit of quantification sufficient to measure endogenous δ-MMA concentrations separately from L-NMMA [2]. The study demonstrated that δ-MMA is indeed present in human plasma at detectable concentrations, resolving decades of ambiguity about its mammalian existence. For procurement, this means that δ-N-methylarginine reference standards must be certified isomerically pure; cross-contamination with L-NMMA (a common impurity in non-validated syntheses) can produce artefactual NOS inhibition in biological assays.

Isomer-specific detection
Method context
LC-MS³ baseline separation from L-NMMA in human plasma
Enables unambiguous δ-MMA quantification in research matrices
Validated method; requires isomerically pure standard
Isomer-specific detection Bioanalytical method Human plasma methylarginine profiling

Nδ-Methylarginine as a Post-Translational Modification Probe: Unique Yeast Biology Distinct from Nω-Methylarginines

δ-N-Methylarginine was discovered as a novel post-translational modification (PTM) of arginine residues in Saccharomyces cerevisiae proteins, catalysed by an enzyme distinct from the RMT1-encoded ω-Nᴳ-arginine methyltransferase responsible for L-NMMA and ADMA formation [1]. The responsible methyltransferase (δ-N-methyltransferase) specifically modifies the δ-nitrogen of peptidyl-arginine residues, a reaction that is genetically and biochemically separable from all known PRMT family members that methylate ω-guanidino nitrogens [2]. This PTM defines a distinct branch of the arginine methylation code; the free amino acid δ-N-methylarginine is released upon proteolysis and may serve as a degradation marker or regulatory molecule. No other methylarginine (L-NMMA, ADMA, SDMA) originates from δ-N-methylation of intact proteins—they all derive from ω-N methylation. For researchers studying the arginine methylome, δ-N-methylarginine is the only commercially available standard for this specific PTM type.

PTM probe
Class-level
Unique δ-N-methylation mark in yeast proteins
Authentic standard for δ-N-methyl peptide research
Biosynthetic pathway distinct from PRMTs
Post-translational modification Yeast biology Protein arginine methylation

Delta-N-Methylarginine (CAS 77044-73-6): Evidence-Backed Research and Industrial Application Scenarios


NO–Arginase Pathway Crosstalk Studies Requiring Dual NOS/Arginase Modulation

δ-N-Methylarginine is the only available compound that is first hydroxylated by NOS to generate NHAM, a potent arginase inhibitor (Ki = 17.1 μM) [1]. This enables experiments where arginase is selectively inhibited via NOS-dependent prodrug activation—a pharmacological strategy impossible with L-NMMA, ADMA, or direct arginase inhibitors. Applications include vascular dysfunction models where simultaneous NOS engagement and arginase blockade is desired, or studies dissecting the metabolic competition between NOS and arginase for their common substrate L-arginine [1].

NOS Active-Site Mechanistic Probing: δ-N Hydrogen Bond Role in Catalysis

Because δ-N-methylarginine lacks the δ-N hydrogen but retains all other features of the natural substrate L-arginine, it serves as a precise mechanistic probe for the role of the δ-N hydrogen bond in NOS catalysis. δMA is a partial alternate substrate—it undergoes hydroxylation but cannot complete the second step of the NOS reaction cycle—making it invaluable for trapping and characterising the hydroxylated intermediate state [2]. This application is structurally inaccessible using Nω-substituted analogs such as L-NMMA or ADMA, which retain the δ-N hydrogen.

Methylarginine Biomarker Method Development and Isomer-Specific Plasma Quantification

δ-N-Methylarginine (δ-MMA) has been detected and quantified in human plasma as a structural isomer distinct from L-NMMA [3]. Analytical laboratories developing LC-MS/MS or LC-MS³ methods for comprehensive methylarginine profiling require certified δ-N-methylarginine reference standards to establish isomer-specific calibration curves, retention time markers, and MS³ fragmentation libraries. Without authentic δ-MMA standard, the δ-MMA signal is either misassigned as L-NMMA or missed entirely [3].

Protein Arginine δ-N-Methylation Research and Anti-Methylarginine Antibody Validation

δ-N-Methylarginine is the free-amino-acid counterpart of a unique post-translational modification—δ-N-methylation of peptidyl-arginine residues—first identified in yeast but potentially present in other eukaryotes [4]. Researchers generating or validating antibodies against site-specific arginine methyl marks require δ-N-methylarginine as a hapten or competition standard to confirm δ-N-methyl-specific binding and rule out cross-reactivity with Nω-methylarginine epitopes (L-NMMA, ADMA, SDMA) [4].

Application
Selection Property
Validation Focus
NO–arginase crosstalk studies
NOS-dependent prodrug activation
Arginase inhibition via NHAM metabolite
NOS active-site mechanistic probing
δ-N hydrogen bond interrogation
Partial substrate trapping of hydroxylated intermediate
Methylarginine biomarker method development
Isomeric purity and LC-MS³ resolution
Isomer-specific calibration in human plasma research matrices
Protein arginine methylation research
δ-N-PTM standard authenticity
Anti-methylarginine antibody specificity validation
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